1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Description
1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a boronic ester group and a ketone group
Properties
Molecular Formula |
C14H20BNO3 |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
1-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C14H20BNO3/c1-9-12(7-11(8-16-9)10(2)17)15-18-13(3,4)14(5,6)19-15/h7-8H,1-6H3 |
InChI Key |
OYLRZPASWABSIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one typically involves the borylation of a pyridine derivative. One common method is the reaction of 6-methyl-3-pyridylboronic acid with pinacol in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like THF.
Major Products
Oxidation: Formation of 6-methyl-3-pyridylboronic acid.
Reduction: Formation of 1-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors.
Medicine: Explored for its potential in drug discovery, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester and ketone groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems. The ketone group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but with a phenyl ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a ketone group.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar pyridine ring but with a fluorine substituent instead of a methyl group.
Uniqueness
1-(6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is unique due to the combination of the boronic ester and ketone groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
